N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide
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Overview
Description
“N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also includes a benzoyl group and a thiophene ring, which is a five-membered ring with one sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, and the azepane ring might participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against protein kinases. The synthesis process includes the transformation of lead structures with ester moieties into plasma-stable compounds with high inhibitory activity (Breitenlechner et al., 2004).
Characterization of Derivatives : Various derivatives, such as N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and characterized, indicating their potential for biological applications (Khalid et al., 2016).
Biological and Medicinal Applications
Antimicrobial Activity : N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives have been found to possess moderate to good antimicrobial and antifungal activities, indicating their potential in medicinal chemistry (Makwana & Naliapara, 2014).
Antineoplastic Agents : Derivatives like thieno[2,3-b]azepin-4-ones have been synthesized as potential antineoplastic agents, although preliminary data did not indicate significant activity (Koebel et al., 1975).
Insecticidal Activity : Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide have been synthesized and tested for insecticidal activity against common pests, showing promising results (Sawada et al., 2003).
Other Applications
Supramolecular Self-Assembly : The importance of C–S···N chalcogen bonds in N′-(adamantan-2-ylidene)hydrazide derivatives has been studied, highlighting their potential in the field of supramolecular chemistry (Al-Wahaibi et al., 2022).
Synthesis of Novel Compounds : New approaches for the synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride have been developed, contributing to advancements in organic synthesis (Chen & Ren, 2014).
Safety and Hazards
Properties
IUPAC Name |
N'-[4-(azepan-1-ylsulfonyl)benzoyl]-5-bromothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O4S2/c19-16-10-9-15(27-16)18(24)21-20-17(23)13-5-7-14(8-6-13)28(25,26)22-11-3-1-2-4-12-22/h5-10H,1-4,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCYUNOYWDCNHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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